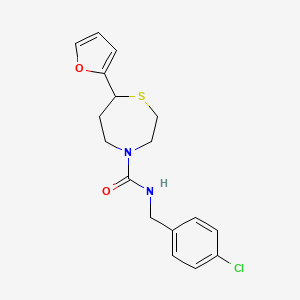

N-(4-chlorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2S/c18-14-5-3-13(4-6-14)12-19-17(21)20-8-7-16(23-11-9-20)15-2-1-10-22-15/h1-6,10,16H,7-9,11-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWHKDAYAPOWFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dihalobutane and a thiol derivative.

Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction using a furan derivative and an appropriate leaving group.

Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through a nucleophilic aromatic substitution reaction, where the furan-thiazepane intermediate reacts with 4-chlorobenzyl chloride.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

Substitution: Various nucleophiles or electrophiles; reactions can be conducted in polar or non-polar solvents depending on the nature of the substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazepane ring, which is known for its biological activity. The synthesis of N-(4-chlorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide typically involves the reaction of 4-chlorobenzylamine with furan-2-carboxylic acid and thiazepane derivatives under controlled conditions. Various synthetic methodologies can be employed, including multicomponent reactions (MCRs), which have been shown to enhance the efficiency of synthesis while maintaining high yields.

Key Synthetic Pathways

This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Studies have demonstrated that this compound shows significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its efficacy can be attributed to the presence of the thiazepane and furan moieties, which enhance its interaction with microbial targets.

Anticancer Potential

Research indicates that derivatives of this compound exhibit cytotoxic effects on several cancer cell lines. For instance, in vitro assays have shown that it can inhibit the proliferation of breast cancer and leukemia cells, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a new antimicrobial agent.

Study 2: Anticancer Activity

In another investigation, the compound was tested on various cancer cell lines. It exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting potent anticancer activity. Further studies are needed to elucidate its mechanism of action .

Pharmaceutical Development

Given its promising biological activities, this compound is being explored as a lead compound in drug discovery efforts. The structural diversity provided by the furan and thiazepane components enhances its pharmacological profile and opens avenues for developing novel therapeutics targeting various diseases.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure

- 1,4-Thiazepane vs. 1,3,4-Oxadiazole: The target compound’s 1,4-thiazepane ring differs from the 1,3,4-oxadiazole core in compounds like LMM5 and LMM11 (). In contrast, 1,3,4-oxadiazoles are rigid, planar, and aromatic, favoring π-π stacking interactions but limiting adaptability .

Substituent Analysis

- Furan-2-yl Group :

Both the target compound and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) incorporate a furan-2-yl moiety. This group contributes to moderate hydrophobicity and may participate in hydrogen bonding via the oxygen atom. However, in LMM11, furan is part of the oxadiazole scaffold, whereas in the target compound, it is appended to the thiazepane ring, altering spatial orientation . - Chlorobenzyl vs. Methoxyphenyl Groups :

The 4-chlorobenzyl group in the target compound increases lipophilicity and electron-withdrawing effects compared to the 4-methoxyphenyl group in LMM5. Chlorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets, while methoxy groups prioritize steric bulk and hydrogen-bond acceptor capacity .

Physicochemical and Pharmacokinetic Properties

- Solubility :

Compounds like LMM5 and LMM11 require solubilization in DMSO with Pluronic F-127 surfactant (0.02%), suggesting inherent hydrophobicity. The target compound’s thiazepane ring and chlorobenzyl group likely exacerbate solubility challenges, necessitating similar formulation strategies . - Metabolic Stability :

Thiazepanes are less prone to oxidative metabolism compared to oxadiazoles, which may undergo ring-opening reactions. This could confer longer half-life to the target compound relative to LMM5/LMM11 .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Antifungal Activity: While LMM5 and LMM11 demonstrate antifungal properties (tested alongside fluconazole), the target compound’s activity remains uncharacterized.

- Synthetic Accessibility : The 1,4-thiazepane scaffold may pose synthetic challenges compared to oxadiazoles due to ring strain and stereochemical complexity. This could limit large-scale production unless optimized routes are developed.

Biological Activity

N-(4-chlorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C14H16ClN3O2S

- Molecular Weight : 317.81 g/mol

- Structural Features : The compound contains a thiazepane ring, a furan moiety, and a chlorobenzyl group, which may contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- In Vitro Studies : Research indicates that thiazepane derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study involving similar compounds demonstrated that they inhibited cell proliferation in MCF-7 breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .

-

Mechanisms of Action :

- Apoptosis Induction : The compound appears to induce apoptosis in cancer cells, which is crucial for eliminating malignant cells. This was observed through assays measuring DNA fragmentation and caspase activity.

- Cell Cycle Arrest : Studies suggest that these compounds can cause G2/M phase arrest in cancer cells, preventing their division and proliferation .

Antiviral Activity

There is also emerging evidence supporting the antiviral properties of thiazepane derivatives:

- Mechanism : Compounds with similar structures have been investigated for their ability to inhibit viral replication. For example, certain thiazepane derivatives showed effectiveness against herpes viruses by interfering with viral entry or replication processes .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Organism | Concentration Used | Observed Effect |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 250 - 300 μg/ml | Inhibition of proliferation; apoptosis |

| Antiviral | Herpes Simplex Virus | Varies | Reduced viral titer |

| Cytotoxicity | Various Cancer Cell Lines | Varies | Significant reduction in cell viability |

Future Directions

The promising biological activities exhibited by this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profiles in animal models.

- Mechanistic Studies : To elucidate the precise pathways involved in its anticancer and antiviral activities.

- Clinical Trials : To assess its potential as a therapeutic agent in clinical settings.

Q & A

Basic Experimental Design: What synthetic methodologies are validated for preparing N-(4-chlorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide?

Answer:

The synthesis typically involves coupling a 4-chlorobenzylamine derivative with a functionalized 1,4-thiazepane-furan precursor. A validated approach includes:

- Step 1: Cyclization of 7-(furan-2-yl)-1,4-thiazepane using chloroacetyl chloride under reflux conditions in 1,4-dioxane with potassium carbonate as a base .

- Step 2: Amidation with 4-chlorobenzylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the carboxamide bond.

- Characterization: Confirmation via -NMR (e.g., δ 7.3–7.5 ppm for aromatic protons), IR (amide C=O stretch at ~1650–1680 cm), and LC-MS for molecular ion validation .

Advanced Synthesis Challenges: How can researchers resolve low yields during the cyclization step of the 1,4-thiazepane core?

Answer:

Low yields often arise from competing side reactions (e.g., ring-opening or incomplete cyclization). Strategies include:

- Solvent Optimization: Replace 1,4-dioxane with DMF to stabilize intermediates via polar aprotic interactions .

- Catalysis: Use catalytic iodine (1–2 mol%) to promote regioselective cyclization .

- Temperature Control: Gradual heating (60°C → 95°C) to minimize decomposition.

- Validation: Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:2) and compare with literature protocols for analogous thiazepane derivatives .

Structural Characterization: What analytical techniques are critical for resolving discrepancies in the compound’s stereochemistry?

Answer:

- X-ray Crystallography: Definitive proof of stereochemistry via single-crystal analysis (e.g., confirming the thiazepane chair conformation and furan orientation) .

- NOESY NMR: Detect spatial proximity between the 4-chlorobenzyl group and thiazepane protons to infer spatial arrangement .

- Computational Modeling: Compare experimental -NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate proposed conformers .

Biological Activity: How does the furan-2-yl moiety influence the compound’s enzyme inhibition profile?

Answer:

The furan ring enhances binding to hydrophobic pockets in enzyme active sites. For example:

- Hydrogen Bonding: The furan oxygen forms a key interaction with Tyr158 in enoyl-ACP reductase (e.g., IC = 3.1 µg/mL against M. tuberculosis H37Rv) .

- Electrostatic Effects: The π-electron density of furan stabilizes charge-transfer interactions with residues like Met103 .

- Validation: Compare inhibition data of furan-containing analogs vs. non-furan derivatives using enzyme kinetics (e.g., Lineweaver-Burk plots) .

Data Contradiction Analysis: How should researchers address inconsistencies between computational predictions and experimental bioactivity?

Answer:

- Scenario: PASS software predicts anti-tubercular activity, but in vitro assays show weak potency.

- Root Cause Analysis:

- Ligand Flexibility: Molecular docking may overlook conformational changes during binding. Re-run simulations with flexible docking (e.g., AutoDock Vina).

- Membrane Permeability: Use Caco-2 assays to test cellular uptake limitations .

- Metabolite Interference: Perform LC-MS to identify degradation products under assay conditions .

- Resolution: Optimize substituents (e.g., replace 4-chlorobenzyl with a trifluoromethyl group) to enhance stability and target affinity .

Advanced Mechanistic Studies: What strategies validate the compound’s mode of action in complex biological systems?

Answer:

- Pull-Down Assays: Immobilize the compound on sepharose beads to capture binding proteins from cell lysates .

- CRISPR-Cas9 Knockout: Delete putative target genes (e.g., inhA for enoyl-ACP reductase) and assess resistance development .

- Metabolomic Profiling: Use -NMR or GC-MS to track metabolic flux changes (e.g., fatty acid biosynthesis inhibition in M. tuberculosis) .

Stability and Storage: How does the 4-chlorobenzyl group impact the compound’s photodegradation profile?

Answer:

- Risk: The chloro substituent increases susceptibility to UV-induced dehalogenation.

- Mitigation:

- Testing: Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring (retention time shift >5% indicates degradation) .

Method Development: How to optimize HPLC conditions for quantifying trace impurities in the compound?

Answer:

- Column: Purospher® STAR RP-18e (150 mm × 4.6 mm, 3 µm) for high-resolution separation .

- Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B): 5% B → 95% B over 25 min .

- Detection: UV at 254 nm for the chlorobenzyl group; LOD ≤ 0.05% via calibration with spiked impurity standards .

Computational Modeling: Which force fields are most accurate for simulating the compound’s conformational dynamics?

Answer:

- Small Molecules: OPLS-AA for accurate torsional parameters of the thiazepane ring .

- Solvent Effects: TIP3P explicit water model to capture hydrogen bonding with furan .

- Validation: Compare RMSD (<2 Å) between MD simulations and X-ray crystal data .

Cross-Disciplinary Applications: What structural analogs of this compound show promise in non-infectious disease models?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.